molecular formula C16H21N3O2 B2630064 N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(o-tolyloxy)acetamide CAS No. 2034260-84-7

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(o-tolyloxy)acetamide

Cat. No. B2630064
M. Wt: 287.363
InChI Key: FSYHRLPYNLIHBU-UHFFFAOYSA-N
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Description

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(o-tolyloxy)acetamide, also known as DPEAA, is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields, including medicinal chemistry and materials science.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(o-tolyloxy)acetamide involves the reaction of 2-(o-tolyloxy)acetic acid with 2-amino-3,5-dimethylpyrazine followed by acylation with ethyl chloroacetate. The resulting ethyl ester is then hydrolyzed to the corresponding carboxylic acid, which is coupled with 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethylamine to yield the final product.

Starting Materials
2-(o-tolyloxy)acetic acid, 2-amino-3,5-dimethylpyrazine, ethyl chloroacetate, 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethylamine

Reaction
Step 1: 2-(o-tolyloxy)acetic acid is reacted with thionyl chloride to form the corresponding acid chloride., Step 2: The acid chloride is then reacted with 2-amino-3,5-dimethylpyrazine in the presence of a base such as triethylamine to form the corresponding amide., Step 3: The resulting amide is then acylated with ethyl chloroacetate in the presence of a base such as potassium carbonate to form the corresponding ethyl ester., Step 4: The ethyl ester is then hydrolyzed with a strong base such as sodium hydroxide to form the corresponding carboxylic acid., Step 5: The carboxylic acid is then coupled with 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to yield the final product, N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(o-tolyloxy)acetamide.

Scientific Research Applications

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(o-tolyloxy)acetamide has been investigated for its potential applications in medicinal chemistry, particularly as a drug candidate for the treatment of cancer and other diseases. Studies have shown that N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(o-tolyloxy)acetamide exhibits cytotoxic effects on various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(o-tolyloxy)acetamide has been shown to inhibit the growth of tumor xenografts in mice. Other potential applications of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(o-tolyloxy)acetamide include its use as a building block for the synthesis of new materials with unique properties, such as liquid crystals and polymers.

Mechanism Of Action

The mechanism of action of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(o-tolyloxy)acetamide is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is necessary for cell division. By disrupting the formation of microtubules, N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(o-tolyloxy)acetamide can induce cell cycle arrest and apoptosis in cancer cells.

Biochemical And Physiological Effects

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(o-tolyloxy)acetamide has been shown to exhibit low toxicity in vitro and in vivo, making it a promising candidate for further development as a drug. However, further studies are needed to fully understand its pharmacokinetics and pharmacodynamics. Additionally, N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(o-tolyloxy)acetamide has been shown to exhibit moderate water solubility, which may limit its application in certain formulations.

Advantages And Limitations For Lab Experiments

One advantage of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(o-tolyloxy)acetamide is its relatively simple synthesis method, which makes it easily accessible for research purposes. Additionally, its cytotoxic effects on cancer cells make it a promising candidate for further investigation as a potential anticancer agent. However, one limitation of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(o-tolyloxy)acetamide is its moderate water solubility, which may limit its application in certain experiments.

Future Directions

For research on N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(o-tolyloxy)acetamide include further investigation of its potential applications in medicinal chemistry, including its use as a drug candidate for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand its mechanism of action and pharmacokinetics. Other potential future directions for research on N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(o-tolyloxy)acetamide include its use as a building block for the synthesis of new materials with unique properties, such as liquid crystals and polymers.

properties

IUPAC Name

N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-12-6-4-5-7-15(12)21-11-16(20)17-9-8-14-10-13(2)19(3)18-14/h4-7,10H,8-9,11H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSYHRLPYNLIHBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCCC2=NN(C(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(o-tolyloxy)acetamide

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